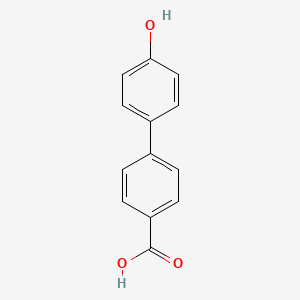

4'-Hydroxy-4-biphenylcarboxylic acid

Description

Research Significance and Contextualization

The primary research significance of 4'-Hydroxy-4-biphenylcarboxylic acid lies in its application as a monomer for the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polyesters. The incorporation of this rigid, rod-like monomer into polymer chains imparts desirable properties such as high thermal stability, mechanical strength, and the ability to form liquid crystal phases. These characteristics are crucial for the production of advanced materials used in electronics, aerospace, and other high-technology industries.

The unique molecular architecture of this compound, featuring a biphenyl (B1667301) core, allows for the creation of polymers with a high degree of order in the melt phase. This anisotropy is responsible for the self-reinforcing properties of the resulting materials, leading to exceptional strength-to-weight ratios. Research has demonstrated that copolyesters containing this compound exhibit nematic liquid crystal phases at elevated temperatures, a key factor in their processability and final properties.

Beyond polymer science, this compound serves as a crucial intermediate in organic synthesis. Its dual functionality allows it to participate in a variety of chemical reactions, making it a versatile precursor for the synthesis of pharmaceuticals, dyes, and other specialized organic compounds. The hydroxyl group can be modified to tune solubility and other physical properties, while the carboxylic acid group provides a reactive site for esterification, amidation, and other coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 295 °C (decomposes) |

| CAS Number | 58574-03-1 |

Historical Development and Early Research Trajectories

The scientific exploration of biphenyl compounds dates back to the 19th century, with significant advancements in their synthesis and understanding throughout the 20th century. Early synthetic routes to this compound were developed in the mid-20th century, laying the groundwork for its later use in materials science.

One of the early methods for synthesizing this compound was described in the Journal of the American Chemical Society in 1936. This process involved the conversion of p-phenylphenol to p-methoxybiphenyl, followed by a Friedel-Crafts reaction to produce 4-methoxy-4'-acetobiphenyl. Subsequent oxidation and treatment with hydrobromic acid yielded the final product. google.com Another notable early synthesis was reported in the Bulletin of the Chemical Society of Japan in 1957. google.com This method involved the reaction of p-iodobenzoic acid methyl ester with p-iodoanisole to form 4-methoxy-4'-carboxybiphenyl, which was then demethylated. google.com

These early synthetic efforts were part of a broader academic interest in the chemistry of biphenyls, driven by the desire to create and understand new molecular structures. The initial research trajectories for this compound were likely focused on the fundamental characterization of its chemical and physical properties.

The major impetus for more intensive research into this compound came with the burgeoning field of liquid crystals. The discovery of the liquid crystalline properties of cyanobiphenyls in the early 1970s sparked a wave of research into other biphenyl derivatives as potential liquid crystal materials or as monomers for liquid crystal polymers. The rigid, rod-like structure of this compound made it an ideal candidate for incorporation into polymer backbones to induce liquid crystalline behavior. This led to its extensive investigation in the 1980s and beyond as a key component in the development of thermotropic liquid crystalline polyesters.

Table 2: Early Synthesis Methods of this compound

| Publication Year | Journal | Key Reactants |

|---|---|---|

| 1936 | Journal of the American Chemical Society | p-phenylphenol, hydrobromic acid |

| 1957 | Bulletin of the Chemical Society of Japan | p-iodobenzoic acid methyl ester, p-iodoanisole |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGCXYYDAVPSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306717 | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-03-1 | |

| Record name | 58574-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Hydroxy 4 Biphenylcarboxylic Acid

Established Synthetic Pathways for 4'-Hydroxy-4-biphenylcarboxylic acid

Several conventional methods have been successfully employed for the synthesis of this compound. These pathways often involve multiple steps and utilize well-known organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are a cornerstone in the synthesis of biphenyl (B1667301) compounds, including this compound. ontosight.aiacs.org This method involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. orgsyn.org For the synthesis of this compound, this typically involves coupling a protected 4-halophenol with 4-carboxyphenylboronic acid, or a 4-halobenzoic acid derivative with a protected 4-hydroxyphenylboronic acid. acs.orgacs.org

The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly adaptable method. ajgreenchem.com Modifications to the standard Suzuki coupling conditions, such as the use of Pd/C as a catalyst, have been developed to improve yields and reduce palladium contamination in the final product. acs.orgscilit.com

Table 1: Examples of Suzuki Coupling Reactions for Biphenyl Carboxylic Acid Derivatives

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 64% |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | - | MeOH/H2O | Improved |

Friedel-Crafts Reactions in the Synthesis of this compound

Friedel-Crafts reactions represent another classical approach to constructing the biphenyl framework. ontosight.aiwikipedia.org This method can involve either alkylation or acylation of an aromatic ring. nih.gov In the context of synthesizing this compound, a Friedel-Crafts acylation of a protected biphenyl or a phenol (B47542) derivative could be a key step. For instance, p-phenylphenol can be converted to p-methoxybiphenyl, which then undergoes a Friedel-Crafts reaction to introduce an acetyl group. Subsequent oxidation of the acetyl group to a carboxylic acid and demethylation of the methoxy (B1213986) group would yield the desired product. google.com

However, Friedel-Crafts reactions can be limited by issues such as polysubstitution and the need for stoichiometric amounts of Lewis acid catalysts. wikipedia.org

Multi-step Syntheses Involving Cyclohexanone-4-carboxylic Acid and Phenol

A multi-step synthesis has been developed that utilizes cyclohexanone-4-carboxylic acid and phenol as starting materials. google.com This process involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate. google.com This intermediate is then subjected to decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst, such as palladium or platinum, to yield 4'-hydroxybiphenyl-4-carboxylic acid. google.com The initial cyclohexanone-4-carboxylic acid can be obtained by the catalytic hydrogenation of a 4-hydroxybenzoic acid compound. google.com This pathway offers an alternative route that avoids the direct coupling of two aromatic rings.

Hydrolysis and Derivatization of Halogenated Biphenyl Precursors

The synthesis can also be achieved through the manipulation of functional groups on a pre-existing biphenyl core. One such method involves the hydrolysis of a halogenated biphenyl precursor. For example, a biphenyl compound with a nitrile group at the 4-position and a protected hydroxyl group at the 4'-position can be synthesized. The nitrile group can then be hydrolyzed to a carboxylic acid, followed by deprotection of the hydroxyl group to give the final product.

Another approach starts with the protection of the hydroxyl group of 4-phenylphenol, followed by acylation. google.com The resulting ketone is then converted to a carboxylic acid, which is subsequently amidified and dehydrated to a nitrile. google.com Finally, deprotection of the hydroxyl group yields 4-cyano-4'-hydroxybiphenyl, which can be hydrolyzed to the desired carboxylic acid. google.com

Esterification and Other Functional Group Manipulations

Esterification is a common reaction in the synthesis and modification of this compound. The carboxylic acid group can be readily converted to an ester by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. prepchem.commasterorganicchemistry.com For example, reacting 4'-hydroxybiphenyl-4-carboxylic acid with ethanol (B145695) and sulfuric acid yields 4'-hydroxybiphenyl-4-carboxylic acid ethyl ester. prepchem.com This transformation is often employed to protect the carboxylic acid group during subsequent reactions or to modify the final properties of the molecule for specific applications. Similarly, the hydroxyl group can also be esterified. google.com

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives to traditional methods.

One promising area is the development of water-soluble and recyclable catalysts for cross-coupling reactions. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been shown to be highly effective for the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids in water at room temperature. researchgate.net This "green" approach offers high yields and allows for the recycling of the catalyst, minimizing waste and environmental impact. researchgate.net

Another innovative approach involves the palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. nih.gov This method allows for the direct functionalization of the biphenyl backbone in a single step, potentially reducing the number of synthetic steps and the amount of waste generated. nih.gov

Furthermore, processes are being developed that utilize renewable starting materials. For example, a process has been disclosed for forming biphenyl-4-carboxylic acid from the reaction of benzene (B151609) with furfural, which can be derived from renewable hemicellulose. google.com This is followed by a tandem Diels-Alder/dehydration reaction. google.com Such strategies align with the principles of green chemistry by utilizing bio-based feedstocks.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-Carboxyphenylboronic acid |

| 4-Halobenzoic acid |

| 4-Halophenol |

| 4-Hydroxybenzoic acid |

| 4-Hydroxyphenylboronic acid |

| 4-Phenylphenol |

| 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid |

| Biphenyl |

| Cyclohexanone-4-carboxylic acid |

| Formic acid |

| Furfural |

| p-Methoxybiphenyl |

Chemical Transformations and Derivatization of 4 Hydroxy 4 Biphenylcarboxylic Acid

Synthesis of Functionalized 4'-Hydroxy-4-biphenylcarboxylic acid Derivatives

The presence of both a carboxylic acid and a hydroxyl group on the biphenyl (B1667301) scaffold allows for selective functionalization to produce various derivatives, such as esters and amides. These derivatization reactions are crucial for modifying the molecule's properties for specific applications, including the synthesis of liquid crystals and pharmacologically active compounds.

One common derivatization involves the esterification of the carboxylic acid group. For instance, 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester has been synthesized and purified through recrystallization from a benzene-heptane mixed solvent. prepchem.com Another key derivative is 4'-acetoxybiphenyl-4-carboxylic acid (ABCA), which is synthesized by acetylating the hydroxyl group of this compound. nih.gov This acetylated derivative is often used in polymerization reactions as it is more suitable for melt polycondensation processes. mdpi.comresearchgate.net

Furthermore, the carboxylic acid moiety can be converted into carbohydrazide (B1668358) derivatives. A novel series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives has been synthesized and characterized. researchgate.net These transformations typically involve activating the carboxylic acid (e.g., converting it to an acid chloride) followed by reaction with a nucleophile like hydrazine. google.com Such derivatizations are explored for creating compounds with potential biological activity. researchgate.net The synthesis often begins with protecting the hydroxyl group, followed by acylation, conversion to the carboxylic acid, amidation, and finally deprotection. google.com

The table below summarizes examples of synthesized derivatives.

| Derivative Name | Functional Group Modified | Reagents/Method | Reference |

| 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester | Carboxylic Acid | Esterification | prepchem.com |

| 4'-Acetoxybiphenyl-4-carboxylic acid (ABCA) | Hydroxyl Group | Acetylation | nih.gov |

| 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives | Carboxylic Acid | Conversion to carbohydrazide | researchgate.net |

| 4'-methoxy-4-biphenyl carboxamide | Carboxylic Acid & Hydroxyl Group | Methylation of hydroxyl, conversion of carboxyl to amide | google.com |

Polymerization and Co-polymerization Reactions Incorporating this compound

This compound (HBCA) is a significant monomer in the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polymers (LCPs). dtic.milwikipedia.org Its rigid, rod-like structure contributes to the formation of highly ordered polymer chains that exhibit liquid crystal properties in the molten state. These polymers are known for their excellent thermal stability and mechanical strength. wikipedia.orgmyskinrecipes.com

HBCA is commonly incorporated into copolyesters through melt polycondensation reactions, often using its acetylated form, 4'-acetoxybiphenyl-4-carboxylic acid (ABCA), to facilitate the process. mdpi.comresearchgate.net

Key Co-polymerization Systems:

With Poly(ethylene terephthalate) (PET): A series of novel copolyesters has been synthesized by the melt polycondensation of bis(2-hydroxyethyl) terephthalate (B1205515) and ABCA. mdpi.com Copolymers containing 60–80 mol% of HBCA units were found to form a nematic liquid crystalline phase at temperatures of 270°C and higher. mdpi.com These materials exhibit increased heat resistance and mechanical properties comparable to or better than other well-known LCPs. mdpi.com

With Vanillic Acid and 4-Hydroxybenzoic Acid (HBA): Ternary copolyesters of vanillic acid, HBCA, and HBA have been successfully synthesized. nih.gov These fully aromatic copolyesters were found to be thermotropic, exhibiting a nematic liquid crystalline order. nih.gov The incorporation of vanillic acid resulted in copolyesters with a relatively high glass transition temperature (around 130°C) and thermal stability up to 330-350°C. nih.gov

With 3-Hydroxybenzoic Acid (3HBA): Copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid (an isomer of HBCA) and 3HBA have been synthesized. mdpi.comnih.gov Increasing the content of the biphenyl units in these amorphous copolymers significantly raises the glass transition temperature to as high as 190°C. nih.gov

With 4-Hydroxybenzoic Acid (HBA): Thermotropic copolyesters have been created from 4'-hydroxybiphenyl-4-carboxylic acid and 4-hydroxybenzoic acid. acs.org

The table below provides an overview of representative copolymer systems incorporating HBCA.

| Co-monomer(s) | Polymer Type | Synthesis Method | Key Findings | References |

| Poly(ethylene terephthalate) (PET) | Copolyester | Melt Polycondensation | Forms nematic liquid crystal melts above 270°C (with >60% HBCA). mdpi.com | mdpi.comresearchgate.net |

| Vanillic Acid, 4-Hydroxybenzoic Acid | Fully Aromatic Copolyester | Melt, Solid-State, and Solution Polycondensation | Thermotropic, nematic liquid crystalline order; high glass transition temperature (~130°C). nih.gov | nih.gov |

| 4-Hydroxybenzoic Acid (HBA) | Copolyester | Not specified | Resulting polymers are thermotropic copolyesters. acs.org | acs.org |

| 3-Hydroxybenzoic Acid (3HBA) | Copolyester | Not specified | Amorphous polymers with glass transition temperatures up to 190°C. nih.gov | mdpi.comnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl Moiety

The aromatic rings of the biphenyl moiety in this compound are subject to electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The biphenyl system has two rings that can undergo substitution, with their reactivity dictated by the attached functional groups.

The Hydroxyl-Substituted Ring (-OH): The hydroxyl group is a strong activating group and an ortho, para-director. It increases the electron density of the ring it is attached to, particularly at the positions ortho and para to itself, making this ring significantly more susceptible to electrophilic attack than an unsubstituted benzene (B151609) ring.

The Carboxyl-Substituted Ring (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles. Any substitution that does occur is directed to the meta position.

Therefore, in an electrophilic substitution reaction (e.g., nitration, halogenation, sulfonation), the incoming electrophile will preferentially attack the hydroxyl-substituted ring at the positions ortho to the -OH group (the para position is blocked by the other phenyl ring). youtube.comyoutube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. nih.gov The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. libretexts.org This pathway is highly favored only when the aromatic ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org

For this compound itself, which lacks strong electron-withdrawing groups and a suitable leaving group, direct nucleophilic aromatic substitution on the biphenyl core is unfavorable under standard conditions. nih.gov However, derivatives of the compound could be synthesized to undergo such reactions. For example, if a halogen were introduced onto the carboxyl-substituted ring, the deactivating nature of the -COOH group would provide some, albeit weak, activation for a potential SNAr reaction.

Biotransformation Studies on Biphenylcarboxylic Acid Analogs

Biotransformation utilizes microorganisms or enzymes to carry out chemical reactions. oaepublish.com While specific studies on this compound are limited, extensive research on the biotransformation of biphenyl and its analogs provides a strong model for its likely metabolic pathways. nih.gov Fungi and bacteria have demonstrated the ability to degrade biphenyl structures, typically as a means to obtain carbon and energy. plos.org

A common pathway for the microbial degradation of biphenyl involves initial oxidation reactions catalyzed by dioxygenase or monooxygenase enzymes. nih.gov Studies on the fungus Paecilomyces lilacinus have shown that the biotransformation of biphenyl begins with hydroxylation to form monohydroxylated biphenyls, such as 2-hydroxybiphenyl and 4-hydroxybiphenyl. nih.gov This is followed by further hydroxylation on both aromatic rings, leading to various di- and trihydroxylated metabolites. nih.gov

A key step in the degradation is the cleavage of the aromatic ring. This occurs after the formation of dihydroxylated catechols (e.g., 3,4-dihydroxybiphenyl). nih.gov The fungus can cleave the aromatic structure, transforming the biphenyl into ring-fission products like 2-hydroxy-4-phenylmuconic acid, which can be further metabolized. nih.gov Bacteria are also known to degrade biphenyl and its derivatives through the bph operon, which encodes enzymes that transform the compound into intermediates like (chloro)benzoate and 2-hydroxypenta-2,4-dienoate, eventually leading to central metabolites that enter the Krebs cycle. plos.orgresearchgate.net

Based on these analog studies, the biotransformation of this compound would likely proceed through:

Further Hydroxylation: Additional hydroxyl groups could be introduced onto either of the phenyl rings.

Ring Cleavage: The di- or poly-hydroxylated intermediates would be susceptible to enzymatic ring cleavage, leading to the breakdown of the biphenyl structure.

The table below lists metabolites identified from the biotransformation of biphenyl, which serve as analogs for understanding the potential degradation of biphenylcarboxylic acids.

| Metabolite | Precursor | Organism/System | Key Transformation | Reference |

| 4-Hydroxybiphenyl | Biphenyl | Paecilomyces lilacinus | Monohydroxylation | nih.gov |

| 4,4'-Dihydroxybiphenyl | Biphenyl / 4-Hydroxybiphenyl | Paecilomyces lilacinus | Dihydroxylation | nih.gov |

| 2-Hydroxy-4-phenylmuconic acid | 3,4-Dihydroxybiphenyl | Paecilomyces lilacinus | Aromatic Ring Cleavage | nih.gov |

| 4-Phenyl-2-pyrone-6-carboxylic acid | 2-Hydroxy-4-phenylmuconic acid | Paecilomyces lilacinus | Lactonization | nih.gov |

| (Chloro)benzoate | (Chloro)biphenyl | Bacteria (bph operon) | Upper Pathway Degradation | plos.orgresearchgate.net |

Mechanistic Insights into Reactions Involving 4 Hydroxy 4 Biphenylcarboxylic Acid

Elucidation of Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Processes)

The synthesis and modification of 4'-Hydroxy-4-biphenylcarboxylic acid often involve sophisticated catalytic systems, with palladium-catalyzed reactions being particularly prominent. These processes are crucial for constructing the core biphenyl (B1667301) structure and for its further functionalization. Mechanistic understanding of these reactions is key to optimizing reaction conditions and achieving desired chemical transformations.

One of the primary methods for synthesizing this compound is the Suzuki-Miyaura coupling . ontosight.aiwikipedia.org This powerful cross-coupling reaction forms the central carbon-carbon bond between the two phenyl rings. The catalytic cycle, which is fundamental to many palladium-catalyzed cross-coupling reactions, is generally understood to proceed through a sequence of three main steps:

Transmetalation: In this step, the organic group from an organoboron compound (e.g., a hydroxyphenylboronic acid) is transferred to the palladium(II) complex. libretexts.org This is typically facilitated by a base, which activates the organoboron species, forming a borate (B1201080) complex that is more nucleophilic and readily transfers its aryl group to the palladium center. The halide ligand on the palladium is replaced by the new aryl group.

Reductive Elimination: This is the final step where the two organic ligands (the benzoic acid and hydroxyphenyl moieties) on the palladium(II) complex couple to form the biphenyl product. The C-C bond formation is accompanied by the reduction of palladium(II) back to its palladium(0) state, which can then re-enter the catalytic cycle. libretexts.org This step is crucial as it releases the desired this compound and regenerates the active catalyst.

Another significant palladium-catalyzed process is the direct, sequential hydroxylation and carboxylation of biphenyl to produce this compound. nih.gov A palladium(II)-catalyzed system can achieve the simultaneous introduction of both a hydroxyl and a carboxyl group onto a biphenyl core. nih.gov While the detailed mechanism can be complex and substrate-dependent, it generally involves C-H activation steps. The palladium catalyst can coordinate to the aromatic ring, facilitating the cleavage of a C-H bond. Subsequent steps involving an oxidant (for the hydroxyl group) and a carbonyl source like formic acid or carbon monoxide (for the carboxyl group) lead to the final functionalized product. nih.gov The regioselectivity of this process is a key challenge, often controlled by the directing ability of any existing substituents and the nature of the palladium catalyst and ligands.

Role of Hydroxyl and Carboxyl Groups in Directing Reactivity and Selectivity

The reactivity and the site of chemical modification (regioselectivity) of the this compound molecule are profoundly influenced by its two functional groups: the hydroxyl (-OH) and the carboxyl (-COOH) groups. These groups exert strong electronic effects on their respective phenyl rings, directing the outcome of reactions such as electrophilic aromatic substitution.

The hydroxyl group is a potent activating group and an ortho, para-director. libretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the hydroxyl group. In this compound, the para position on the hydroxyl-bearing ring is already part of the biphenyl linkage. Therefore, the hydroxyl group strongly directs incoming electrophiles to the positions ortho to it (positions 3' and 5').

| Functional Group | Ring Position | Electronic Effect | Directing Effect |

| Hydroxyl (-OH) | 4' | Activating (Resonance) | ortho, para-director |

| Carboxyl (-COOH) | 4 | Deactivating (Inductive & Resonance) | meta-director |

In stark contrast, the carboxyl group is a deactivating group and a meta-director. numberanalytics.comdoubtnut.com It withdraws electron density from its attached phenyl ring through both the inductive effect (due to the electronegativity of the oxygen atoms) and the resonance effect. This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The deactivation is most significant at the ortho and para positions. Consequently, electrophilic attack is directed to the meta positions (positions 3 and 5), which are less deactivated. numberanalytics.com

The interplay of these two groups on separate rings means that derivatization of this compound can be directed to either ring with high selectivity. Reactions targeting the hydroxyl-substituted ring will predominantly occur at the 3' and 5' positions, while reactions on the carboxyl-substituted ring will favor the 3 and 5 positions. This differential reactivity is a powerful tool in the synthesis of complex derivatives.

Regioselectivity and Stereochemical Control in Derivatization

Building upon the directing effects of the hydroxyl and carboxyl groups, the regioselectivity in the derivatization of this compound is well-defined. For instance, in electrophilic substitution reactions like nitration or halogenation, the substitution pattern can be predicted with high accuracy. An electrophile will preferentially attack the activated, hydroxyl-bearing ring at the positions ortho to the -OH group. To achieve substitution on the other ring, harsher reaction conditions may be necessary due to the deactivating nature of the carboxyl group, and the substitution will occur at the meta positions.

Stereochemical control in the context of this compound and its derivatives primarily relates to the phenomenon of atropisomerism . wikipedia.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biphenyl compounds, if the four ortho positions (2, 6, 2', and 6') are occupied by sufficiently bulky substituents, free rotation around the central C-C bond is hindered. wikipedia.org This restricted rotation can lead to the existence of stable, non-superimposable, mirror-image conformers (enantiomers).

While the parent this compound molecule itself does not have bulky enough groups at the ortho positions to exhibit stable atropisomerism at room temperature, its derivatization can introduce this element of stereochemistry. For example, the introduction of large groups at the 3', 5', 3, or 5 positions (which are ortho to the biphenyl linkage) could potentially create a sufficient steric barrier to rotation. The synthesis of such derivatives would require careful consideration of reaction design to control the resulting stereochemistry, potentially through asymmetric synthesis or chiral resolution techniques. This is particularly relevant in pharmaceutical applications where different atropisomers can have vastly different biological activities.

Hydrogen Bonding and Ionic Interactions in Solution and Solid State

The solid-state architecture of this compound is dominated by extensive hydrogen bonding, a consequence of the presence of both hydrogen bond donor (-OH, -COOH) and acceptor (C=O, -OH) sites. nih.govnih.gov X-ray crystallography studies have provided detailed insights into these interactions. nih.govnih.gov

A primary and highly characteristic interaction is the formation of hydrogen-bonded dimers between the carboxyl groups of two adjacent molecules. nih.govnih.gov This creates a cyclic motif, specifically a graph-set motif designated as R²₂(8), which is a common feature for carboxylic acids in the solid state. nih.gov

Beyond this dimerization, the hydroxyl groups participate in a second, distinct hydrogen-bonding interaction. These -OH groups form hydrogen bonds with neighboring molecules, generating chains that extend the structure into a lamellar, or layered, arrangement. nih.govnih.gov This intricate network of hydrogen bonds dictates the crystal packing and is responsible for many of the compound's physical properties, such as its high melting point.

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| Intermolecular H-Bond | Carboxyl-Carboxyl | Dimer Formation (R²₂(8) motif) | nih.govnih.gov |

| Intermolecular H-Bond | Hydroxyl-Hydroxyl | Chain/Layer Formation | nih.govnih.gov |

In solution, the nature of this compound is governed by its acidic properties and its potential for ionic interactions. The carboxylic acid group is the more acidic of the two functional groups and will readily deprotonate in the presence of a base or in polar protic solvents to form a carboxylate anion (-COO⁻). The phenolic hydroxyl group is less acidic but can also be deprotonated under more strongly basic conditions to form a phenoxide anion (-O⁻).

The state of ionization will be dependent on the pH of the solution. At low pH, the molecule will be predominantly in its neutral, protonated form. As the pH increases, it will first deprotonate at the carboxyl group and then, at a higher pH, at the hydroxyl group, forming a dianion. These ionic forms can engage in strong electrostatic interactions with solvent molecules and other ions present in the solution, significantly influencing its solubility and chemical reactivity in solution-phase reactions.

Advanced Research Applications of 4 Hydroxy 4 Biphenylcarboxylic Acid

Applications in Advanced Materials Science

4'-Hydroxy-4-biphenylcarboxylic acid (HBCA) is a versatile organic compound that has garnered significant attention in materials science due to its rigid biphenyl (B1667301) structure, coupled with the reactive hydroxyl and carboxylic acid functional groups. ontosight.ai This unique molecular architecture makes it an excellent building block for a variety of high-performance materials.

Liquid Crystalline Polymers and Thermotropic Copolyesters

This compound is a key monomer in the synthesis of thermotropic liquid crystalline polymers (LCPs), particularly copolyesters, which exhibit an ordered fluid phase (liquid crystal) at elevated temperatures. The incorporation of HBCA into polymer chains imparts rigidity and linearity, which are prerequisites for the formation of liquid crystalline mesophases.

Research has demonstrated that copolyesters synthesized with HBCA exhibit enhanced thermal stability and mechanical properties. For instance, a series of novel copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET) and HBCA were synthesized via melt polycondensation. mdpi.comnih.govnih.gov The introduction of 60 mol% or more of HBCA units resulted in copolyesters that formed nematic liquid crystal melts at temperatures of 270 °C and higher. mdpi.comnih.govnih.gov These liquid crystalline phases were accompanied by a transition to non-Newtonian flow characteristics. mdpi.comnih.govnih.gov The thermal stability of these copolyesters was also observed to increase with higher HBCA content. nih.gov

Furthermore, fully aromatic thermotropic copolyesters have been developed using HBCA in combination with other monomers like vanillic acid and 4-hydroxybenzoic acid (HBA). nih.gov These polymers display a nematic liquid crystalline order and exhibit high thermal stability, with the onset of weight loss occurring between 330–350 °C. nih.gov The mechanical properties of these HBCA-based LCPs are often comparable or superior to other well-known liquid crystal polymers. mdpi.comnih.govnih.gov

| HBCA Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Temperature of 5% Weight Loss (°C) |

|---|---|---|---|

| 20 | - | 245 | 390 |

| 40 | - | 250 | 405 |

| 60 | 110 | 270 | 415 |

| 80 | 125 | - | 425 |

Data derived from studies on copolyesters of PET and HBCA. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

The carboxylate and hydroxyl groups of this compound make it a suitable linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. While research on CPs and MOFs using HBCA is an emerging area, the principles of coordination chemistry suggest its potential. The biphenyl backbone provides a rigid and well-defined spacer, while the functional groups can coordinate with metal centers to form extended networks.

Hydrothermal synthesis is a common method for preparing CPs and MOFs from multicarboxylate linkers. nih.gov The presence of both a carboxylic acid and a hydroxyl group on the biphenyl scaffold allows for multiple coordination modes, potentially leading to novel network topologies and functionalities. nih.gov The rotational freedom along the carbon-carbon single bond of the biphenyl unit adds another layer of structural versatility. nih.gov The resulting CPs and MOFs could have applications in gas storage, catalysis, and sensing.

Nanocomposite Materials and Anisotropic Functionalization

This compound and its derivatives are utilized in the creation of anisotropic nanocomposite materials. ivanovo.ac.ruresearchgate.net These materials have properties that vary with the direction of measurement, a feature desirable in applications such as optics and electronics. Biphenyl derivatives synthesized from HBCA can interact specifically with nanoparticles, serving as effective components for their functionalization. ivanovo.ac.ruresearchgate.net This allows for the controlled dispersion and alignment of nanoparticles within a matrix, leading to materials with tailored anisotropic properties.

The rigid nature of the biphenyl unit contributes to the formation of ordered structures at the nanoscale. By chemically modifying the hydroxyl or carboxyl group of HBCA, it is possible to attach it to the surface of nanoparticles, thereby imparting liquid crystalline or other anisotropic behaviors to the nanoparticle assembly.

Polymeric Resins with Enhanced Thermal Stability and Mechanical Performance

In terms of mechanical properties, the rigid-rod-like structure of HBCA units within a polymer chain can lead to increased tensile strength and modulus. mdpi.com When these polymers are processed, the rigid segments can align, leading to self-reinforcing effects that further enhance their mechanical performance. nih.govmdpi.com This makes HBCA a valuable component in the formulation of high-performance plastics and composites used in demanding environments. myskinrecipes.com

Applications in Pharmaceutical and Biomedical Research

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block in this field. researchgate.net Its structural features allow for its use as both a pharmaceutical intermediate and a lead compound for the development of new therapeutic agents. ontosight.aichemimpex.comottokemi.comalfachemch.comscbt.com

Development of Pharmaceutical Intermediates and Lead Compounds

This compound is widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.combiosynth.com It is particularly noted for its role in the development of anti-inflammatory and analgesic medications. chemimpex.com The biphenyl core is a versatile scaffold that can be chemically modified at the hydroxyl and carboxylic acid groups to generate a library of derivatives for drug discovery programs. researchgate.net

The introduction of electrophilic or nucleophilic moieties onto the biphenyl core is a common strategy to design bioactive molecules. researchgate.net For example, novel biphenyl-containing derivatives have been synthesized from HBCA and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy. researchgate.net Furthermore, the biphenyl carboxylic acid motif is present in some non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com The structural and electronic properties of HBCA make it an attractive starting material for the synthesis of new chemical entities with a wide range of potential therapeutic applications. ontosight.ai

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of significant scientific investigation, revealing a range of biological activities. Researchers have synthesized and evaluated novel compounds based on this biphenyl scaffold, leading to the discovery of promising anti-inflammatory, analgesic, antimicrobial, and bone-protective properties. These studies often involve modifying the core structure to enhance potency and explore structure-activity relationships, pointing to the therapeutic potential of this chemical class in various disease contexts.

Anti-inflammatory and Analgesic Research

The biphenyl-4-carboxylic acid framework is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). scispace.com Building on this, researchers have synthesized new series of derivatives to develop safer and more effective anti-inflammatory agents. scispace.com One area of focus has been the creation of biphenyl-4-carboxylic acid amides, such as 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, which have demonstrated significant anti-inflammatory and analgesic potential in animal models. nih.gov

In one study, the compound 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) was investigated in detail. nih.gov It was shown to reduce carrageenan-induced paw edema in rats. nih.gov Furthermore, it exhibited dose-dependent inhibition of granuloma formation and leukocyte migration in chronic inflammation models. nih.gov The analgesic effects were demonstrated through the dose-dependent inhibition of acetic acid-induced writhing in mice. nih.gov Other research has involved synthesizing novel 4-thiazolidinone (B1220212) derivatives from biphenyl-4-carboxylic acid hydrazide; these compounds also exhibited significant anti-inflammatory activity in carrageenan-induced edema tests. nih.govresearchgate.net

| Test Model | Dose | Observed Effect |

|---|---|---|

| Carrageenan-induced Paw Edema (Rat) | 100 mg/kg | Reduction in paw edema at 3 hours |

| Cotton Pellet Granuloma (Rat) | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation |

| Granuloma Pouch (Rat) | 25, 50, 100 mg/kg | Dose-dependent reduction in exudate volume and leukocyte count |

| Acetic Acid-Induced Writhing (Mouse) | 10, 20, 30 mg/kg | Dose-dependent inhibition of writhing |

Antimicrobial Properties and Efficacy Studies

Derivatives of biphenylcarboxylic acid have demonstrated notable antimicrobial and antifungal activities. walshmedicalmedia.comjocpr.com For instance, a collection of eight ester derivatives of biphenyl-4-carboxylic acid was prepared and tested against pathogenic species of the Candida genus. jocpr.com The study found that four of the esters showed good to moderate bioactivity against Candida albicans and Candida tropicalis. jocpr.com The most potent compounds were ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate. jocpr.com

In other research, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a related hydroxyphenyl scaffold, were synthesized and showed structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. mdpi.com Hydrazone derivatives containing heterocyclic substituents were particularly potent, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com The broad-spectrum potential of these related structures underscores the promise of the 4'-hydroxy-biphenyl scaffold in developing new antimicrobial agents. scispace.comresearchgate.net

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Biphenyl-4-carboxylic acid esters | Candida spp. | 512 - 1024 | jocpr.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives | MRSA | 1 - 8 | mdpi.com |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | mdpi.com | |

| Drug-resistant Candida spp. | 8 - 64 | mdpi.com |

Investigation of Interactions with Biological Systems and Pathways

The biological effects of this compound and its derivatives are rooted in their interactions with specific molecular targets and pathways. Research has shown that these compounds can modulate metabolic processes and interact with nuclear receptors, such as the retinoic acid receptors (RARs), which are crucial regulators of gene expression. ontosight.ainih.gov These interactions provide a molecular basis for the observed pharmacological activities, from anti-inflammatory effects to the inhibition of bone resorption.

Modulation of Metabolic Pathways

The biphenyl structure is subject to metabolism by key enzyme systems in the body. The in vitro metabolism of biphenyl and related compounds is primarily mediated by cytochrome P-450-dependent monooxygenases. nih.gov A major metabolic route for these compounds is 4'-hydroxylation, the addition of a hydroxyl group at the 4' position, which is the very structure of this compound. nih.gov This indicates that the compound itself can be a metabolite of other biphenyl-containing molecules.

Furthermore, hydroxycarboxylic acids as a class are known to interact with specific receptors that modulate metabolic pathways. For example, the hydroxycarboxylic acid receptor 2 (HCA2) has been shown to influence cellular energy metabolism, including glycolytic flux and fatty acid oxidation. nih.gov While not directly demonstrated for this compound, this link suggests a potential mechanism by which such compounds could influence cellular metabolism. The metabolism of aromatic amino acids like tyrosine can also lead to the formation of related structures such as 4-hydroxyphenylacetic acid, further connecting this chemical class to fundamental metabolic pathways. researchgate.net

Retinoic Acid Receptor Modulation

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a critical role in cell growth, differentiation, and apoptosis. nih.gov Certain derivatives of biphenylcarboxylic acid have been identified as potent and selective modulators of these receptors. nih.gov

A high-throughput screening effort identified 4′-Octyl-4-biphenylcarboxylic acid (AC-55649) as a selective RARβ2 agonist. nih.gov Subsequent lead optimization, aimed at improving potency and reducing lipophilicity, led to the development of more drug-like compounds. For example, replacing the 4'-octyl group with a 4'-butoxyethoxy group increased potency. The addition of a fluorine atom to the carboxylic acid-bearing ring further enhanced the agonist activity. nih.gov Another related compound, N-(4-hydroxyphenyl) retinamide (B29671) (4HPR), which binds to RARs, has been shown to inhibit the growth of various cancer cells, and its effectiveness is associated with the expression of RARβ. nih.gov This ability to selectively modulate RAR subtypes highlights a significant mechanism through which this compound derivatives can exert powerful biological effects. ontosight.aimedchemexpress.com

| Compound | Modification from Parent Compound | Potency (pEC₅₀) |

|---|---|---|

| AC-55649 (13) | 4'-octyl group | 6.9 |

| Compound 14 | 4'-butoxyethoxy group | 7.2 |

| Compound 15 | 4'-butoxyethoxy group + 2-Fluoro | 7.7 |

Enzyme Activity and Gene Expression Studies

While research on the direct enzymatic and gene expression effects of this compound is specific, significant studies have focused on its derivatives as potent enzyme inhibitors. This compound serves as a crucial scaffold for synthesizing molecules with targeted biological activity.

A notable area of investigation involves the development of novel anti-cancer agents. Researchers have synthesized a series of this compound derivatives, including hydrazine-1-carbothioamide and 1,2,4-triazole (B32235) variants, designed to act as allosteric site inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org Allosteric inhibition is a promising strategy for overcoming the chemoresistance that often develops with traditional ATP-competitive inhibitors. acs.org

In one study, a specific hydrazine-1-carbothioamide derivative, referred to as Compound S4, demonstrated significant biological activity. acs.org Molecular docking studies predicted a high likelihood of this compound forming a stable complex with the EGFR tyrosine kinase allosteric site. acs.org Subsequent in-vitro testing confirmed its cytotoxic effects against several cancer cell lines, with particular efficacy against HCT-116 colorectal cancer cells. The IC50 value of Compound S4 was found to be comparable to that of Erlotinib, a clinically used EGFR inhibitor. acs.org Further investigation revealed that Compound S4's mechanism of action involves inducing the intrinsic apoptotic pathway in cancer cells by causing cell cycle arrest in the G2/M phase. acs.org

These findings underscore the value of the this compound structure as a foundational element for developing targeted enzyme inhibitors.

| Parameter | Observation | Target Cancer Cell Line | Reference |

|---|---|---|---|

| Biological Target | EGFR Tyrosine Kinase (Allosteric Site) | General | acs.org |

| Activity | Cytotoxicity, IC50 value comparable to Erlotinib | HCT-116 (Colorectal Cancer) | acs.org |

| Mechanism of Action | Induction of intrinsic apoptosis | HCT-116 | acs.org |

| Cell Cycle Effect | Arrest in G2/M phase | HCT-116 | acs.org |

Applications in Catalysis and Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Compounds

This compound is a highly versatile intermediate in organic synthesis, valued for its rigid biphenyl backbone which provides structural stability, and its two distinct functional groups—a hydroxyl and a carboxylic acid—which allow for sequential, controlled chemical modifications. nih.gov This structure makes it an excellent building block for a wide range of complex organic compounds. ontosight.aimyskinrecipes.com

Its applications as a synthetic intermediate include:

Pharmaceuticals : The compound is a key precursor in the synthesis of various pharmaceuticals. ontosight.ai It is particularly utilized in the development of anti-inflammatory and analgesic medications. nih.gov Its derivatives have also been synthesized and evaluated for anti-tumor properties. acs.org

Liquid Crystal Polymers (LCPs) : It is a primary component in the synthesis of advanced LCPs. researchgate.net The biphenyl moiety is a common mesogen (the rigid part of a liquid crystal molecule), and its incorporation into polymer chains imparts desirable properties like high thermal stability and mechanical strength to high-performance materials. nih.govresearchgate.net

Dyes and Advanced Materials : The compound serves as an intermediate in the creation of dyes and other advanced organic materials where its structural properties contribute to unique optical and physical characteristics. biosynth.comd-nb.info

The synthesis of these complex molecules often involves reactions targeting the hydroxyl and carboxylic acid groups, such as esterification, amidation, or using them as directing groups in further aromatic substitutions.

| Compound Class | Application Area | Key Structural Contribution | Reference |

|---|---|---|---|

| EGFR Allosteric Inhibitors | Pharmaceuticals (Anti-cancer) | Provides the core biphenyl scaffold for derivatization. | acs.org |

| Liquid Crystal Polymers | High-Performance Materials | Acts as a rigid mesogenic unit, enhancing thermal and mechanical stability. | nih.govresearchgate.net |

| Analgesic Agents | Pharmaceuticals | Serves as a key intermediate in multi-step syntheses. | nih.gov |

| Dyes | Materials Science | Forms the chromophore backbone or is a precursor to it. | d-nb.info |

Catalytic Systems Utilizing Biphenylcarboxylic Acids

Biphenylcarboxylic acids, including the closely related 4,4′-biphenyldicarboxylic acid (BPDC), function as critical organic linkers or ligands in the construction of advanced catalytic systems, particularly Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials formed by the coordination of metal ions or clusters with organic ligands. shimadzu.com

The biphenylcarboxylic acid linker plays a crucial role in defining the MOF's architecture and, consequently, its catalytic function. Key aspects include:

Active Site Creation : The organic linker and the metal node together create a unique chemical environment. In some cases, the metal centers (e.g., Zn4O clusters) act as Lewis acid sites, and the biphenyl dicarboxylic acid framework helps to maintain the stability and accessibility of these sites for catalysis. biosynth.com

Heterogeneous Catalysis : MOFs constructed with biphenylcarboxylic acid linkers serve as highly effective and reusable heterogeneous catalysts. biosynth.com They have been successfully employed in a variety of organic transformations, including the cyanosilylation of aldehydes, olefin epoxidation, and the cycloaddition of CO2 with epoxides under mild conditions. biosynth.com For instance, a nickel-based MOF using BPDC (Ni-BPDC-MOF) has been synthesized and noted for its potential in high-performance supercapacitors, an application related to its structural and electrical properties derived from the linker. nih.gov

The ability to modify the biphenylcarboxylic acid ligand (e.g., by adding other functional groups) allows for the rational design of MOF catalysts with tailored properties for specific chemical reactions. biosynth.com

Applications in Analytical Chemistry

Utilization as a Standard in Chromatographic and Spectroscopic Techniques

This compound serves as a high-quality reference standard for pharmaceutical testing and other analytical applications. d-nb.info In analytical chemistry, a reference standard is a highly purified compound used as a measurement base to confirm the identity and determine the concentration of the same substance in a sample.

Its use as a standard is critical in techniques such as:

High-Performance Liquid Chromatography (HPLC) : In HPLC analysis, a solution of known concentration of the this compound standard is injected into the instrument to determine its retention time and detector response. researchgate.netnih.gov This data is then used to create a calibration curve. When an unknown sample is analyzed, the presence of the compound can be confirmed by matching the retention time, and its quantity can be calculated by comparing its detector response to the calibration curve. nih.gov This is a common procedure for quality control in pharmaceutical manufacturing and for quantifying metabolites in biological samples. scbt.com

Spectroscopic Techniques : The well-defined spectral properties of this compound make it useful as a reference in spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Chemical suppliers provide detailed spectral data for the compound, which can be used by researchers to verify the identity and purity of their synthesized materials by comparing the spectra. sigmaaldrich.com

The stability, high purity (typically >98-99%), and well-characterized physical and spectral properties of this compound make it a reliable standard for ensuring the accuracy, precision, and reproducibility of analytical results.

Supramolecular Chemistry and Self Assembly of 4 Hydroxy 4 Biphenylcarboxylic Acid Systems

Rational Design of Hydrogen Bonding Networks in Crystalline Architectures

The rational design of crystalline architectures using 4'-Hydroxy-4-biphenylcarboxylic acid hinges on the predictable and robust nature of the hydrogen bonds it can form. The primary and most dominant interaction is the formation of a cyclic dimer through the mutual hydrogen bonding of the carboxylic acid moieties of two separate molecules. nih.govnih.gov This interaction is highly specific and directional, leading to a well-defined structural motif.

This dimerization results in the formation of a supramolecular synthon, specifically a graph-set motif designated as R²₂(8). nih.govnih.gov This notation indicates a ring structure (R) involving two hydrogen-bond donors and two acceptors, encompassing a total of eight atoms. The reliability and prevalence of this carboxylic acid dimer synthon make it a powerful tool for the predictable assembly of molecules in the solid state.

Beyond this primary interaction, the hydroxyl group at the 4'-position provides a secondary site for hydrogen bonding. This group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor, allowing for the further extension of the supramolecular structure. The interplay between the strong carboxylic acid dimerization and the secondary hydroxyl group interactions is a key consideration in the rational design of more complex, higher-dimensional networks.

Construction of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Structures

The hierarchical self-assembly of this compound allows for the construction of supramolecular structures in one, two, and potentially three dimensions.

One-Dimensional Chains: The initial formation of the R²₂(8) dimers can be considered the fundamental step. These dimers, through the secondary hydrogen-bonding interactions of their terminal hydroxyl groups, can link together in a head-to-tail fashion. This sequential connection of dimers generates a one-dimensional (1D) chain or ribbon-like structure. nih.gov

Two-Dimensional Lamellar Sheets: In the crystal structure of this compound, a second hydrogen-bonding interaction between the hydroxyl groups of adjacent dimer chains has been observed. nih.govnih.gov This interaction effectively links the one-dimensional chains into a two-dimensional (2D) network, described as a lamellar layer or sheet. nih.govnih.gov The biphenyl (B1667301) backbones of the molecules contribute to the stability of these sheets through pi-stacking interactions.

Three-Dimensional Networks: While the primary self-assembly of this compound leads to 2D structures, the principles of crystal engineering suggest that the formation of three-dimensional (3D) networks is feasible. This can be achieved through the introduction of co-formers or by utilizing solvents that can participate in hydrogen bonding, creating bridges between the 2D layers. For instance, a related compound, 4-phosphono-biphenyl-4'-carboxylic acid, has been shown to form a 3D hydrogen-bonded network in the presence of ammonium (B1175870) cations, which act as linkers between the layers. mdpi.com This demonstrates the potential for extending the dimensionality of biphenyl-based carboxylic acids through the inclusion of additional molecular components.

Investigation of Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry is a cornerstone of supramolecular chemistry, focusing on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. These interactions are driven by non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The study of these phenomena is crucial for applications in sensing, separation, and catalysis.

The self-assembled structures of this compound, particularly the porous networks that can potentially be formed, present opportunities for investigating host-guest interactions. The cavities within a 2D or 3D framework could accommodate small guest molecules, and the nature of the host-guest interaction would be dictated by the size, shape, and chemical functionality of both the host's cavity and the guest molecule.

Advanced Spectroscopic and Analytical Methodologies for 4 Hydroxy 4 Biphenylcarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4'-Hydroxy-4-biphenylcarboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal the connectivity of the biphenyl (B1667301) backbone and the positions of the hydroxyl and carboxylic acid functional groups. The aromatic protons typically appear as a set of doublets and multiplets in the downfield region of the spectrum, characteristic of substituted benzene (B151609) rings. The acidic proton of the carboxyl group and the phenolic proton of the hydroxyl group are also observable, though their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the biphenyl linkage and the carbonyl carbon of the carboxylic acid, which appears significantly downfield.

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~13.0 | Carboxylic acid (-COOH) |

| ¹H | ~9.5 - 10.0 | Phenolic hydroxyl (-OH) |

| ¹H | ~6.8 - 8.1 | Aromatic protons (C₆H₄) |

| ¹³C | ~167 | Carbonyl carbon (-COOH) |

| ¹³C | ~158 | Carbon attached to -OH group |

| ¹³C | ~115 - 145 | Aromatic carbons |

X-ray Diffraction (XRD) Studies for Crystal Structure and Topology Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD studies have provided detailed insights into its crystal structure and intermolecular interactions. nih.govspectrabase.com

The compound crystallizes in a manner that facilitates the formation of extensive hydrogen bonding networks. The carboxylic acid groups of neighboring molecules interact to form hydrogen-bonded dimers, a common structural motif for carboxylic acids, characterized by an R²₂(8) graph-set notation. nih.govspectrabase.com Furthermore, the hydroxyl groups participate in a second hydrogen-bonding interaction, which generates chains and extends the structure into a lamellar, or layered, arrangement. nih.govspectrabase.com

Analysis of the crystal structure also reveals information about bond lengths and angles, as well as any disorder present. In the case of this compound, it has been reported that one of the benzene rings is disordered over two positions. nih.govspectrabase.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.139(2) |

| b (Å) | 14.992(3) |

| c (Å) | 6.1620(12) |

| β (°) | 98.24(3) |

| Volume (ų) | 1017.9(3) |

| Z | 4 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for this purpose.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. For this compound, TGA would reveal the onset temperature of thermal decomposition, which is a critical parameter for its application in high-performance materials.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions. This compound is reported to have a melting point of approximately 295 °C, at which it also decomposes. biosynth.com DSC analysis can provide a precise measurement of this endothermic event and identify any other solid-state phase transitions that may occur before melting.

| Technique | Parameter | Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | ~295 °C (with decomposition) biosynth.com |

| TGA | Decomposition Temperature (Tₔ) | Initiates around the melting point. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within the this compound molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the O-H stretching of the hydroxyl and carboxylic acid groups (which often appear as a broad band due to hydrogen bonding), the C=O stretching of the carboxylic acid, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the biphenyl backbone and the functional groups, aiding in a complete vibrational analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 (broad) | FT-IR |

| C-H stretch (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C=O stretch (carboxylic acid) | ~1700 | FT-IR, Raman |

| C=C stretch (aromatic) | 1600 - 1450 | FT-IR, Raman |

| C-O stretch (phenol) | ~1250 | FT-IR |

| O-H bend | ~1400 | FT-IR |

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology and nanoscale features of this compound in its solid state.

SEM provides high-resolution images of the sample's surface, revealing details about crystal habit (shape), size distribution, and surface topography. For this compound, which is often supplied as a powder or crystalline solid, SEM analysis would be crucial for quality control and for understanding how crystallization conditions affect the final product's morphology. biosynth.com

TEM, on the other hand, transmits electrons through an ultrathin sample to provide information about its internal structure. While sample preparation can be challenging for organic crystals, TEM could be used to investigate nanoscale ordering, identify crystallographic defects or dislocations, and characterize any nanostructured materials synthesized using this compound as a building block.

UV-Vis-NIR Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of light in this region of the electromagnetic spectrum corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) auxochromes can influence the position and intensity of these absorption bands. The solvent environment can also play a significant role, potentially causing shifts in the absorption maxima (solvatochromism), which can provide insights into solute-solvent interactions. This technique is fundamental for understanding the compound's potential in applications requiring specific optical properties, such as in the design of new materials. ontosight.ai

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Biphenyl aromatic system | UV region (~200-300 nm) |

| n → π | Carbonyl group (C=O) | UV region (longer wavelength, weaker intensity) |

Theoretical and Computational Investigations of 4 Hydroxy 4 Biphenylcarboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Adsorption Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules like 4'-Hydroxy-4-biphenylcarboxylic acid to understand their geometry, electronic properties, and interactions.

Electronic Structure: DFT calculations are employed to optimize the molecular structure of biphenyl (B1667301) carboxylic acid derivatives, and the resulting bond lengths, angles, and torsion angles can be compared with experimental data from techniques like X-ray diffraction. rri.res.innih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. researchgate.net A smaller energy gap generally indicates higher reactivity. eurjchem.com

For instance, in a study on a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level determined the HOMO and LUMO energies to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. rri.res.in In the HOMO of this molecule, the electron density is primarily located on the biphenyl rings, while in the LUMO, it is concentrated on the benzoic acid portion. rri.res.in Such analysis helps in understanding charge transfer interactions within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Biphenyl Carboxylic Acid Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.0814 eV |

| LUMO Energy | -1.7466 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.3347 eV |

Data from a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related compound. rri.res.in

Adsorption Mechanisms: DFT is also a powerful tool for investigating the adsorption of molecules onto surfaces, which is crucial for applications in catalysis, sensing, and materials science. nih.gov These calculations can determine the most stable adsorption sites, adsorption energies (Ead), and the nature of the interaction (physisorption or chemisorption). nih.govijcce.ac.ir A negative adsorption energy indicates that the process is exothermic and favorable. nih.gov

The methodology involves placing the molecule at various positions and orientations relative to a surface (e.g., graphene, boron nitride nanosheet) and optimizing the geometry to find the lowest energy configuration. nih.govijcce.ac.ir Analysis of the resulting electronic structure, such as charge transfer between the molecule and the surface, provides insight into the bonding mechanism. ijcce.ac.ir Van der Waals forces, electrostatic effects, and π-π interactions often play a dominant role in the adsorption of aromatic compounds. nih.gov For example, studies on the adsorption of organic sulfides on boron nitride nanosheets have shown that molecules with more benzene (B151609) rings exhibit stronger adsorption due to enhanced π-π interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility, behavior in different environments (like in solution), and the nature of its interactions with other molecules.

Conformational Analysis: The biphenyl core of this compound is not rigid; the two phenyl rings can rotate relative to each other. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations (i.e., the dihedral angle between the rings). These simulations track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior that is not available from static computational methods. soton.ac.uk The analysis of these trajectories can reveal the root mean square deviations (RMSD) of atomic positions, which indicates the stability of the molecule's conformation over time. frontiersin.org

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions, which are critical for understanding crystal packing, self-assembly, and interactions with biological targets. nih.govresearchgate.net The simulations explicitly model the forces between all atoms in a system, which can include the solute molecule, solvent molecules, and ions. nih.gov Common force fields used for organic molecules include the General Amber Force Field (GAFF) and CHARMM. nih.govnih.gov

Key intermolecular interactions that can be analyzed from MD simulations include:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, acting as both donors and acceptors. MD simulations can quantify the persistence, geometry, and strength of these bonds over the simulation time. nih.gov In the solid state, intermolecular hydrogen bonding between carboxyl groups often leads to the formation of dimers. nih.gov

π-π Interactions: Stacking interactions between the aromatic biphenyl rings contribute significantly to the stability of molecular assemblies.

Hydrophobic Interactions: These interactions are crucial for understanding the molecule's behavior in aqueous solutions and its binding to proteins. nih.gov

By simulating the molecule in a solvent box (e.g., with water molecules), researchers can study hydration energies and how the molecule influences the structure of the surrounding solvent. iitg.ac.in This provides molecular-scale insight into properties like solubility and self-assembly in solution. iitg.ac.inrsc.org

Quantum Chemical Calculations for Reaction Pathway Energetics and Transition States

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that governs the transformation of reactants into products. nih.gov These methods can predict reaction pathways, identify intermediate structures, and calculate the energy barriers (activation energies) associated with each step.

Transition States: A transition state is the highest energy point along the lowest energy path from a reactant to a product. Its structure represents a fleeting arrangement of atoms that is neither reactant nor product. Quantum chemical calculations can precisely locate the geometry of transition states and characterize them by analyzing their vibrational frequencies (a transition state has exactly one imaginary frequency). nih.gov Identifying the transition state is crucial for calculating the activation energy, which is a key parameter in determining the rate of a chemical reaction. nih.gov